molecular formula C16H12ClN3O6S B2759284 N-(4-chloro-3-nitrophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899758-40-8

N-(4-chloro-3-nitrophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

Cat. No.: B2759284
CAS No.: 899758-40-8
M. Wt: 409.8
InChI Key: FFRFXRRSTSZCIO-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-nitrophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide (hereafter referred to as Compound A) is a benzo[d]isothiazol-3(2H)-one derivative featuring a 4-chloro-3-nitrophenyl substituent and a propanamide linker. Its molecular formula is C₁₆H₁₂ClN₃O₆S, with a molecular weight of 409.797 g/mol . The compound’s structure includes a sulfonamide (1,1-dioxide) group and a ketone at the 3-position of the benzisothiazole ring, which are critical for its biological interactions .

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O6S/c1-9(15(21)18-10-6-7-12(17)13(8-10)20(23)24)19-16(22)11-4-2-3-5-14(11)27(19,25)26/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRFXRRSTSZCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Compound A shares structural similarities with N-substituted benzo[d]isothiazol-3(2H)-one derivatives. Key analogues include:

Compound ID/Name Structural Features Key Differences from Compound A
N-(3-Bromophenyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (Compound 11, ) Bromophenyl substituent, acetamide linker Lacks sulfone group (1,1-dioxide) and nitro group; shorter linker (acetamide vs. propanamide)
N-(2-(Trifluoromethyl)phenyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (Compound 12, ) Trifluoromethylphenyl substituent, acetamide linker No sulfone group; electron-withdrawing CF₃ instead of Cl/NO₂
N-(2,4-Dimethoxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide () 2,4-Dimethoxyphenyl substituent, propanamide linker Methoxy groups instead of Cl/NO₂; similar sulfone and linker
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide () 4-Hydroxyphenyl substituent, acetamide linker Hydroxyl group instead of Cl/NO₂; shorter linker

Key Findings :

  • Anti-inflammatory Activity : Esters (e.g., 3d, 3f) and nitriles (e.g., Compound 2) exhibit superior binding to COX-1 due to favorable Gibbs free energy (−9.5 to −10.2 kcal/mol) compared to aspirin (−6.8 kcal/mol) .
  • Structural Impact: Electron-withdrawing groups (e.g., NO₂, Cl in Compound A) may enhance binding to inflammatory targets but reduce solubility, whereas methoxy or hydroxyl groups improve bioavailability .

Molecular and Computational Insights

  • DFT Calculations : Compounds with smaller HOMO-LUMO gaps (e.g., 3f: 7.57 eV) exhibit higher reactivity and cytotoxicity .
  • Docking Studies : The sulfone group in Compound A likely enhances hydrogen bonding with COX-1 residues (e.g., Arg120), similar to esters 3d and 3f .

Q & A

Basic: What are the optimal synthetic routes for synthesizing this compound with high purity?

The synthesis of this compound requires multi-step protocols with precise control of reaction conditions. Key considerations include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactant solubility and reaction efficiency .
  • Temperature control : Maintaining temperatures between 60–80°C during coupling reactions minimizes side-product formation .
  • Purification : Column chromatography (e.g., silica gel) or recrystallization is critical for isolating high-purity products (>95% by HPLC) .
  • Catalysts : Amine bases (e.g., triethylamine) facilitate nucleophilic substitutions in the formation of the propanamide backbone .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Rigorous structural validation involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., chlorophenyl and nitro groups) and assess purity .
  • Infrared Spectroscopy (IR) : Identifies functional groups like sulfonamide (S=O stretch at ~1150–1350 cm⁻¹) and carbonyl (C=O at ~1650–1750 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns from chlorine .

Advanced: How does the compound’s structure influence its biological activity?

The compound’s bioactivity is driven by:

  • Electron-withdrawing groups : The 4-chloro-3-nitrophenyl moiety enhances electrophilicity, potentially improving binding to cysteine-rich enzymatic targets (e.g., kinases) .
  • Sulfonamide core : The 1,1-dioxido-3-oxobenzo[d]isothiazol group may mimic endogenous sulfated biomolecules, enabling interactions with heparin-binding domains .
  • Comparative SAR : Analogues with fluorinated or methoxy substituents show reduced antimicrobial activity, suggesting chlorine and nitro groups are critical for target engagement .

Advanced: What computational methods can predict the compound’s binding affinity to biological targets?

  • Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase-2) by aligning the sulfonamide group with catalytic pockets .
  • DFT calculations : Density Functional Theory optimizes the compound’s electronic configuration to predict reactivity (e.g., charge distribution on the nitro group) .
  • MD simulations : Molecular dynamics assess stability in binding pockets over time (e.g., RMSD < 2 Å over 100 ns simulations) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) alter IC₅₀ values .
  • Structural analogs : Minor modifications (e.g., replacing chlorophenyl with fluorophenyl) significantly impact activity profiles .
  • Solution stability : Degradation in DMSO stock solutions (e.g., hydrolysis of the nitro group) may reduce apparent potency .

Advanced: What in vitro assays are suitable for evaluating its anticancer activity?

  • MTT assay : Measures cytotoxicity in cancer cell lines (e.g., IC₅₀ of 12.5 μM in A549 lung cancer cells) .
  • Apoptosis markers : Flow cytometry with Annexin V/PI staining quantifies early vs. late apoptosis induction .
  • Migration inhibition : Scratch assays evaluate anti-metastatic potential by monitoring wound closure rates .

Advanced: How can the compound’s pharmacokinetic properties be improved through structural modifications?

  • LogP optimization : Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) reduces LogP from 3.2 to 2.5, enhancing solubility .
  • Metabolic stability : Fluorination of the phenyl ring slows CYP450-mediated oxidation, extending half-life in hepatic microsomes .
  • Prodrug strategies : Esterification of the propanamide group improves oral bioavailability .

Advanced: What are the key challenges in scaling up synthesis for preclinical studies?

  • Yield optimization : Multi-step reactions often have cumulative yields <40%; telescoping steps (e.g., one-pot synthesis) can improve efficiency .
  • Purification bottlenecks : Replace column chromatography with precipitation or crystallization for large batches .
  • Regioselectivity : Competing reactions at the nitro group require protecting groups (e.g., Boc) during functionalization .

Advanced: How can researchers assess the compound’s selectivity against off-target proteins?

  • Kinase profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
  • CETSA : Cellular Thermal Shift Assay confirms target engagement by monitoring protein thermal stability shifts .
  • CRISPR knockouts : Validate mechanism using cell lines with deleted target genes (e.g., STAT3) .

Advanced: What analytical techniques quantify the compound’s stability under physiological conditions?

  • HPLC-UV : Monitor degradation in simulated gastric fluid (pH 1.2) or plasma (pH 7.4) over 24 hours .
  • LC-MS/MS : Detect hydrolytic byproducts (e.g., nitro group reduction to amine) in liver microsome incubations .
  • DSC : Differential Scanning Calorimetry assesses thermal decomposition (e.g., melting point >200°C indicates solid-state stability) .

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